2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine is an organic compound with the molecular formula C6H11N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide in the presence of a base. The reaction proceeds through the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, forming the desired product. The reaction conditions generally include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient mixing and heating systems to ensure uniform reaction conditions. The purification of the product is achieved through distillation or crystallization, depending on the desired purity and application.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-yl)methanamine: A similar compound with a methanamine group instead of an ethanamine group.
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine: A derivative with a phenyl group attached to the pyrazole ring.
1-(3-Methyl-1H-pyrazol-5-yl)methanamine: Another pyrazole derivative with a different substitution pattern.
Uniqueness
2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ethanamine group allows for different reactivity and interactions compared to similar compounds with methanamine or phenyl groups.
Biological Activity
2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C6H11N3O
- Molecular Weight : 141.17 g/mol
The compound features a pyrazole ring, which is known for its versatility in biological applications.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. For instance, it has shown potential in inhibiting cyclooxygenases (COX), which are critical in the inflammatory response .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It potentially disrupts bacterial cell membranes, leading to cell lysis .
Biological Activity Overview
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study demonstrated that this compound significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. This effect was attributed to the inhibition of COX enzymes and modulation of pro-inflammatory cytokines . -
Antimicrobial Properties :
In vitro testing revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The mechanism involves membrane disruption leading to cytosolic leakage. -
Anticancer Activity :
Research indicated that this pyrazole derivative possesses significant antiproliferative effects against specific cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methylpyrazole with ethylene oxide under controlled conditions. This reaction facilitates the formation of the ether linkage essential for its biological activity.
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-5-6(4-8-9)10-3-2-7/h4-5H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUOLEXVSQZCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.